Cas no 90196-19-3 (2,6-dichloro-4-methylbenzene-1-sulfonyl chloride)
90196-19-3 structure
Product Name:2,6-dichloro-4-methylbenzene-1-sulfonyl chloride
CAS-Nr.:90196-19-3
MF:C7H5Cl3O2S
MW:259.537398099899
MDL:MFCD28786780
CID:1949243
PubChem ID:54400603
Update Time:2025-04-21
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-
- 2,6-dichloro-4-methylbenzenesulfonyl chloride
- 2,6-dichloro-4-methylbenzene-1-sulfonyl chloride
- DTXSID70711090
- 90196-19-3
- DTXCID40661836
- 2,6-Dichloro-4-methylbenzene-1-sulfonylchloride
- EN300-24456008
- SCHEMBL4512524
-
- MDL: MFCD28786780
- Inchi: 1S/C7H5Cl3O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3
- InChI-Schlüssel: VNDVBLUSKXZRLL-UHFFFAOYSA-N
- Lächelt: ClC1C=C(C)C=C(C=1S(=O)(=O)Cl)Cl
Berechnete Eigenschaften
- Genaue Masse: 257.907584g/mol
- Monoisotopenmasse: 257.907584g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 260
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 42.5Ų
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24456008-0.05g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
| Enamine | EN300-24456008-0.1g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 0.1g |
$376.0 | 2024-06-19 | |
| Enamine | EN300-24456008-0.25g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
| Enamine | EN300-24456008-0.5g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
| Enamine | EN300-24456008-1.0g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
| Enamine | EN300-24456008-2.5g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
| Enamine | EN300-24456008-5.0g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
| Enamine | EN300-24456008-10.0g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
| Enamine | EN300-24456008-1g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 1g |
$1086.0 | 2023-09-15 | |
| Enamine | EN300-24456008-5g |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride |
90196-19-3 | 95% | 5g |
$3147.0 | 2023-09-15 |
2,6-dichloro-4-methylbenzene-1-sulfonyl chloride Verwandte Literatur
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
90196-19-3 (2,6-dichloro-4-methylbenzene-1-sulfonyl chloride) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge